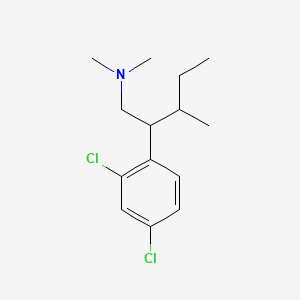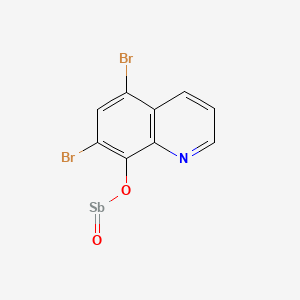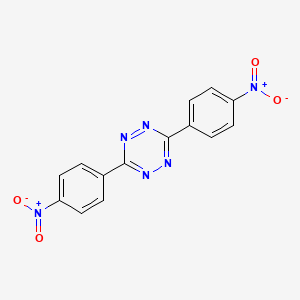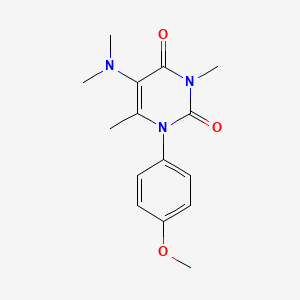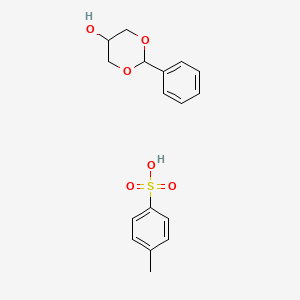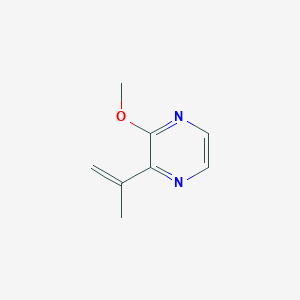
2-Methoxy-3-(prop-1-en-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-methoxy-3-(1-methylethenyl)-, also known as 2-isopropyl-3-methoxypyrazine, is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.1937 g/mol . This compound is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for pyrazine derivatives, including pyrazine, 2-methoxy-3-(1-methylethenyl)-, often involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. These methods are optimized for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, 2-methoxy-3-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different hydrogenated pyrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydrogenated pyrazine derivatives .
Aplicaciones Científicas De Investigación
Pyrazine, 2-methoxy-3-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to its biological activity and interactions with biomolecules.
Medicine: Research into its potential therapeutic properties and mechanisms of action is ongoing.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of pyrazine, 2-methoxy-3-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with various enzymes and receptors, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrazine, 2-methoxy-3-(1-methylethenyl)- include:
- 2-Methoxy-3-isopropylpyrazine
- 3-Isopropyl-2-methoxypyrazine
Uniqueness
What sets pyrazine, 2-methoxy-3-(1-methylethenyl)- apart from its similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .
Propiedades
Número CAS |
38346-79-1 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-methoxy-3-prop-1-en-2-ylpyrazine |
InChI |
InChI=1S/C8H10N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-5H,1H2,2-3H3 |
Clave InChI |
JGAPBWXOUZZFLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=NC=CN=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


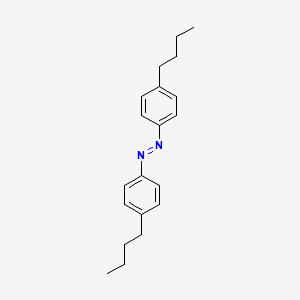
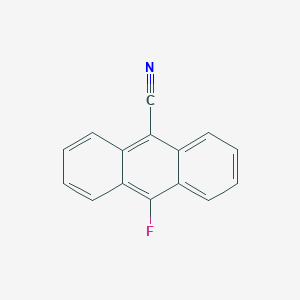
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
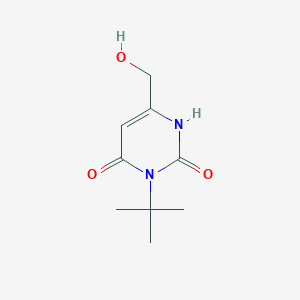
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)

